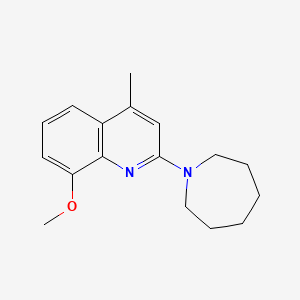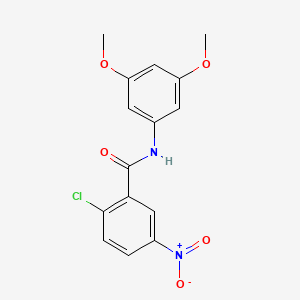![molecular formula C20H24N2O2 B5705160 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)
1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine, also known as MMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine is not fully understood, but it is believed to act through a variety of pathways. It has been shown to interact with various receptors in the body, including the serotonin and dopamine receptors. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and has also been shown to inhibit the growth of cancer cells. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has also been shown to have a positive effect on mood, and has been studied for its potential use in the treatment of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine is also relatively stable and easy to handle, which makes it a good candidate for use in various assays and experiments. One limitation of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine. One area of interest is its potential use as a drug candidate for the treatment of various diseases, particularly cancer. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has shown promising results in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the development of new synthesis methods for 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine, which could improve the yield and purity of the compound. Finally, 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine could be studied for its potential use as a diagnostic tool for various diseases, particularly cancer.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine by the addition of a strong acid such as hydrochloric acid. The overall yield of the synthesis is around 70%, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has also been studied for its potential use as a diagnostic tool for certain diseases, such as cancer.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-9-17(10-8-16)15-20(23)22-13-11-21(12-14-22)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMGEDVCSPURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)
